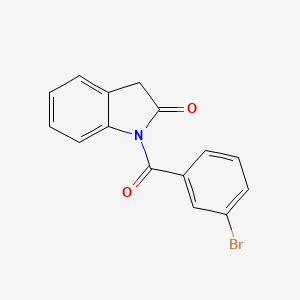

1-(3-Bromobenzoyl)indolin-2-one

Description

Significance of Indolin-2-one as a Privileged Heterocyclic Scaffold in Chemical Science

The indolin-2-one nucleus is a cornerstone in medicinal chemistry, largely due to its presence in numerous natural and synthetic compounds exhibiting a wide spectrum of pharmacological activities. researchgate.net Its structural versatility allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. This adaptability has made the indolin-2-one scaffold a focal point for researchers aiming to design and synthesize novel therapeutic agents. nih.gov

A significant area of research has been the development of indolin-2-one derivatives as kinase inhibitors. ekb.eg Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. researchgate.net Notably, 3-substituted indolin-2-ones have been successfully designed as potent and selective inhibitors of various receptor tyrosine kinases (RTKs), which are key regulators of cellular processes like proliferation, differentiation, and angiogenesis. acs.org The ability of the indolin-2-one core to fit into the ATP-binding pocket of kinases is a key factor in its inhibitory activity. acs.orgnih.gov

Beyond cancer, indolin-2-one derivatives have been investigated for a range of other therapeutic applications, including anti-inflammatory, mdpi.com and antiviral activities. researchgate.net For instance, certain derivatives have shown potential in inhibiting nitric oxide production, a key mediator in inflammation. mdpi.com The broad utility of this scaffold underscores its importance in drug discovery and development.

Evolution of Indolin-2-one Derivatives in Research Contexts

The exploration of indolin-2-one derivatives has evolved significantly over the years, driven by advancements in synthetic methodologies and a deeper understanding of their structure-activity relationships (SAR). nih.gov Early research often focused on modifications at the C-3 position of the indolin-2-one ring, leading to the discovery of potent kinase inhibitors. acs.org For example, the introduction of a (Z)-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene) group at this position is a feature found in many antitumor drugs. nih.gov

More recent research has expanded to explore modifications at other positions of the scaffold, as well as the development of hybrid molecules that combine the indolin-2-one core with other pharmacologically active moieties. This has led to the creation of multi-target agents and compounds with improved potency and selectivity. ekb.egmdpi.com The synthesis of 3,3-di(indolyl)indolin-2-ones, for instance, has yielded a new class of α-glucosidase inhibitors. nih.gov

Furthermore, the development of novel synthetic routes has facilitated the creation of diverse libraries of indolin-2-one derivatives for high-throughput screening. thieme-connect.commdpi.com These synthetic advancements, coupled with computational modeling and molecular docking studies, have accelerated the discovery of new lead compounds and the optimization of existing ones. nih.govnih.gov The ongoing research into indolin-2-one derivatives continues to be a vibrant and promising area of medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

68770-74-1 |

|---|---|

Molecular Formula |

C15H10BrNO2 |

Molecular Weight |

316.15 g/mol |

IUPAC Name |

1-(3-bromobenzoyl)-3H-indol-2-one |

InChI |

InChI=1S/C15H10BrNO2/c16-12-6-3-5-11(8-12)15(19)17-13-7-2-1-4-10(13)9-14(17)18/h1-8H,9H2 |

InChI Key |

TVVIQCCKWSGUTK-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2N(C1=O)C(=O)C3=CC(=CC=C3)Br |

Canonical SMILES |

C1C2=CC=CC=C2N(C1=O)C(=O)C3=CC(=CC=C3)Br |

Other CAS No. |

68770-74-1 |

Origin of Product |

United States |

Synthetic Methodologies for N Acylated Indolin 2 Ones

Strategies for N-Acylation of Indolin-2-one Ring System

The N-acylation of the indolin-2-one ring system is a fundamental transformation in organic synthesis, yielding N-acyl indolinones that are key structural motifs in many pharmaceutical agents and natural products. nih.govd-nb.info The challenge in these syntheses often lies in achieving chemoselectivity, as the indole (B1671886) nucleus possesses multiple reactive sites. nih.gov While acylation can occur at the C3 position, methods that selectively target the nitrogen atom are of great importance. nih.gov Traditional methods often rely on reactive acylating agents, but modern approaches focus on developing milder, more efficient, and catalytic protocols to improve functional group tolerance and atom economy. nih.govgoogle.com

Direct N-Acylation Approaches

Direct N-acylation of indolin-2-ones is commonly achieved using activated carboxylic acid derivatives, such as acyl chlorides. This method is a cornerstone of organic synthesis for forming amide bonds. The process generally involves the deprotonation of the indolin-2-one nitrogen by a base, creating a nucleophilic anion that subsequently attacks the electrophilic carbonyl carbon of the acyl chloride. To enhance the efficiency of this reaction, particularly in biphasic systems, phase-transfer catalysts like tetrabutylammonium (B224687) hydrogen sulfate (B86663) can be employed, facilitating the reaction between the indolin-2-one and the acyl chloride with sodium hydroxide (B78521) in a solvent like dichloromethane. clockss.org While effective, these methods often require the use of unstable and highly reactive acyl chlorides, which can limit their functional group compatibility. nih.govgoogle.com

The acylation of an indole-2-carboxylic acid or its corresponding indoline (B122111) derivative can be performed in a basic organic medium. google.com The use of an acylation catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can further promote the reaction. google.com For instance, the acetylation of indole-2-carboxylic acid has been successfully carried out using acetic anhydride (B1165640) in the presence of triethylamine (B128534) and a catalytic amount of 4-dimethylaminopyridine in acetone. google.com

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product | Yield (%) |

| Indole | Acetic Anhydride | Triethylamine / DMAP | Acetone | N-Acetyl-indole-2-carboxylic acid | - |

| Indole | Various Acid Chlorides | NaOH / Tetrabutylammonium hydrogen sulfate | Dichloromethane | N-Acylindoles | - |

| Indolin-2-one | 3-Bromobenzoyl chloride | Base (e.g., Triethylamine) | Aprotic Solvent (e.g., THF, DCM) | 1-(3-Bromobenzoyl)indolin-2-one | - |

| This table represents generalized direct acylation methods. Yields are context-dependent. |

Catalytic N-Acylation Protocols

Catalytic N-acylation methods offer significant advantages over stoichiometric approaches by providing milder reaction conditions and greater efficiency. These protocols are central to modern organic synthesis, enabling the construction of complex molecules with high precision.

The development of asymmetric catalysis has opened new avenues for synthesizing enantiomerically enriched compounds. Chiral isothiourea (ITU) has emerged as a powerful organocatalyst for asymmetric N-acylation reactions. rsc.orgnih.gov This methodology is particularly relevant for creating axially chiral compounds, which are of growing interest in medicinal chemistry and materials science. rsc.orgresearchgate.net In this catalytic cycle, the chiral isothiourea catalyst activates a carboxylic anhydride, forming a highly reactive acyl ammonium (B1175870) intermediate. This intermediate then undergoes nucleophilic attack by the N–H bond of a substrate, such as an N-aminoindole or a quinazolinone-type benzamide, to deliver the N-acylated product with high enantioselectivity. rsc.orgnih.gov This strategy allows for the synthesis of novel N–N axially chiral scaffolds under mild conditions, achieving excellent yields and stereoselectivities. nih.gov The challenges in this approach include ensuring the reaction proceeds under mild conditions to maintain the chirality of the potentially labile atropisomeric products. nih.gov

| Nucleophile | Acylating Agent | Catalyst | Stereoselectivity | Yield |

| N-aminoindoles | Carboxylic Anhydrides | Chiral Isothiourea (ITU) | High (up to 97% ee) | High |

| Quinazolinone Benzamides | Cinnamic Anhydrides | Chiral Isothiourea (ITU) | High (up to >19:1 dr, 97% ee) | Up to 99% |

| Data derived from studies on asymmetric N-acylation. rsc.orgnih.gov |

Dehydrogenative coupling represents an atom-economical and efficient strategy for forming C–N bonds. A notable example is the coupling of indoles with primary alcohols, catalyzed by tetrapropylammonium (B79313) perruthenate (TPAP). nih.govnih.gov This single-flask procedure operates under mild conditions and allows for the synthesis of a wide variety of N-acylated indoles. nih.gov The reaction mechanism involves the TPAP-catalyzed oxidation of the primary alcohol to an aldehyde. The indole nitrogen then adds to the aldehyde to form an aminal intermediate, which is subsequently oxidized to the final N-acyl indole product. nih.gov This tandem process, which elevates the alcohol to the oxidation state of a carboxylic acid in a single operation, is applicable to various substituted indoles and different types of alcohols, including alkyl, branched, and benzylic ones. nih.govnih.gov

| Indole Substrate | Alcohol Partner | Catalyst | Product | Yield (%) |

| 2-Phenyl-1H-indole | 3-Phenyl-1-propanol | TPAP / NMO | 1-(2-Phenyl-1H-indol-1-yl)-3-phenylpropan-1-one | 81 |

| 5-Bromo-1H-indole | 3-Phenyl-1-propanol | TPAP / NMO | 1-(5-Bromo-1H-indol-1-yl)-3-phenylpropan-1-one | 68 |

| 5-Nitro-1H-indole | 3-Phenyl-1-propanol | TPAP / NMO | 1-(5-Nitro-1H-indol-1-yl)-3-phenylpropan-1-one | 43 |

| 1H-Indole | 1-Hexanol | TPAP / NMO | 1-(1H-indol-1-yl)hexan-1-one | 85 |

| This table showcases examples of dehydrogenative coupling. nih.gov NMO = N-Methylmorpholine N-oxide. |

N-Acylation Utilizing Thioesters as Acyl Sources

Thioesters have been successfully employed as stable and effective acyl sources for the chemoselective N-acylation of indoles. nih.govd-nb.infonih.gov This method provides a mild, efficient, and functional group-tolerant alternative to the use of more reactive acyl chlorides. nih.gov The reaction typically involves heating the indole with a thioester in the presence of a base, such as cesium carbonate (Cs₂CO₃), in a high-boiling solvent like xylene. nih.govbeilstein-journals.orgbeilstein-journals.org A variety of N-acylated indoles can be synthesized in moderate to good yields using this protocol. nih.govd-nb.info Control experiments have demonstrated the crucial role of the base, as no product is formed in its absence. nih.govd-nb.info Furthermore, the reaction does not proceed with the corresponding carboxylic acid under the same conditions, confirming that the thioester is the active acylating species. nih.govd-nb.info This methodology has also been successfully applied to other heterocycles, such as carbazole. nih.govd-nb.info

| Indole Substrate | Thioester Acyl Source | Base | Solvent | Temperature | Yield (%) |

| 3-Methyl-1H-indole | S-methyl butanethioate | Cs₂CO₃ | Xylene | 140 °C | 97 |

| 1H-Indole | S-methyl butanethioate | Cs₂CO₃ | Xylene | 140 °C | 95 |

| 5-Methoxy-1H-indole | S-methyl butanethioate | Cs₂CO₃ | Xylene | 140 °C | 93 |

| Carbazole | S-methyl butanethioate | Cs₂CO₃ | Xylene | 140 °C | 84 |

| This table presents results from the N-acylation of indoles using thioesters. nih.govbeilstein-journals.org |

N-Acylation with Carboxylic Acids

The direct N-acylation of indoles with carboxylic acids is a highly desirable and atom-economical process, as it avoids the pre-activation of the carboxylic acid into a more reactive derivative like an acyl halide. clockss.orgresearchgate.net However, this transformation is challenging due to the lower nucleophilicity of the indole nitrogen and the lower electrophilicity of the carboxylic acid carbonyl group. researchgate.netresearchgate.net One approach to overcome this is to use boric acid as a catalyst. clockss.org By heating a mixture of the indole, a carboxylic acid, and a catalytic amount of boric acid in a solvent such as mesitylene (B46885) with a Dean-Stark apparatus to remove the water byproduct, N-acylindoles can be obtained in moderate yields. clockss.org The reaction is less efficient in lower-boiling solvents like xylene. clockss.org More recent developments include one-pot procedures that activate the carboxylic acid in situ. For example, a system using 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (B1257347) (Boc₂O) has been developed for the direct N-acylation of less nucleophilic N-heterocycles, providing high yields without the need for high temperatures. researchgate.net These methods represent a significant step forward in the sustainable synthesis of N-acylated heterocycles.

| Indole | Carboxylic Acid | Catalyst | Solvent | Conditions | Yield (%) |

| Indole | Propionic acid | Boric acid | Mesitylene | Reflux, 48h | 82 |

| Indole | Benzoic acid | Boric acid | Mesitylene | Reflux, 48h | 52 |

| Indole | Hexanoic acid | Boric acid | Mesitylene | Reflux, 48h | 64 |

| This table shows results for the direct, boric acid-catalyzed N-acylation of indole. clockss.org |

Synthesis of Halogenated Benzoyl Moieties for N-Acylation

To synthesize the target compound, this compound, an activated halogenated benzoyl moiety is required. The most common precursor for this is 3-bromobenzoyl chloride .

This acyl chloride is typically prepared from its corresponding carboxylic acid, 3-bromobenzoic acid, through a nucleophilic acyl substitution reaction. Current time information in Madison County, US. The most frequently used reagent for this transformation is thionyl chloride (SOCl₂), which acts as both the chlorinating agent and often as the solvent. Current time information in Madison County, US. The reaction mechanism involves the protonation of the carbonyl oxygen by thionyl chloride, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a chloride ion displaces the other functional groups, leading to the formation of 3-bromobenzoyl chloride and the volatile byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). Current time information in Madison County, US. A typical lab-scale procedure involves heating 3-bromobenzoic acid in an excess of thionyl chloride, followed by the removal of unreacted SOCl₂ by evaporation under reduced pressure to yield the desired product. Current time information in Madison County, US.

Targeted Synthesis of this compound

The direct synthesis of this compound is most logically achieved by the N-acylation of indolin-2-one with 3-bromobenzoyl chloride. This reaction follows the principles of the Schotten-Baumann reaction.

In a representative procedure, indolin-2-one would be dissolved in a suitable organic solvent, and a base would be added to act as an acid scavenger. The solution would then be treated with 3-bromobenzoyl chloride. The nitrogen atom of the indolin-2-one acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-bromobenzoyl chloride. The subsequent loss of the chloride leaving group and neutralization of the generated HCl by the base affords the final product, this compound. While a specific patent describes a multi-step synthesis for a related positional isomer, 7-(p-bromobenzoyl)indol-2-one, the final acylation step in that sequence also relies on a similar coupling strategy. nih.gov

Reaction Scheme:

Reactant 1: Indolin-2-one

Reactant 2: 3-Bromobenzoyl chloride

Base: Pyridine or NaOH

Product: this compound

One-Pot Multicomponent Synthetic Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. While a specific MCR for the direct synthesis of this compound is not prominently documented, the field of indole chemistry provides numerous examples of complex heterocyclic structures being assembled via one-pot tandem or multicomponent strategies.

For instance, one-pot processes have been developed for the synthesis of complex spirooxindoles and sulfonated oxindoles involving multiple bond-forming events in a single operation. Copper-catalyzed multicomponent reactions of indole derivatives with aldehydes and dienophiles have been used to construct complex spirotetrahydrocarbazoles. nih.gov These examples establish a proof of principle that complex molecules based on the indolin-2-one scaffold can be accessed through convergent, one-pot syntheses. The development of a novel MCR for this compound would likely involve the in-situ formation and subsequent acylation of the indolin-2-one ring from simpler acyclic precursors.

Green Chemistry Approaches in Indolin-2-one Synthesis

Modern synthetic chemistry places a strong emphasis on environmentally benign methods. The synthesis of indolin-2-one derivatives has been a fertile ground for the application of green chemistry principles, including the use of alternative solvents and energy sources.

Mechanochemistry, specifically through techniques like neat grinding or ball-milling, offers a powerful solvent-free alternative to traditional solution-phase synthesis. These methods involve the application of mechanical energy to induce chemical reactions in the solid state, often with minimal or no solvent. This approach can lead to higher yields, shorter reaction times, and a significant reduction in chemical waste.

While a specific grinding synthesis for this compound is not reported, the synthesis of related bis(indolyl)methanes has been successfully achieved using grinding techniques, demonstrating the viability of mechanochemistry for reactions involving the indole nucleus. The addition of a small, catalytic amount of solvent, known as liquid-assisted grinding, can sometimes accelerate these solid-state reactions.

Deep eutectic solvents (DES) are emerging as green and sustainable alternatives to conventional volatile organic solvents. A DES is typically a mixture of two or more components which, at a particular molar ratio, form a eutectic with a melting point much lower than the individual components. They are often biodegradable, have low toxicity, and can be prepared from inexpensive starting materials like choline (B1196258) chloride and urea.

In the context of indolin-2-one synthesis, DES have been utilized in multistep reactions, sometimes in combination with ultrasound, to produce key intermediates in high yields. These solvents can stabilize reagents through strong intermolecular interactions, such as hydrogen bonding, facilitating the desired chemical transformations.

Electrochemical synthesis represents a clean and efficient method for conducting oxidation and reduction reactions without the need for stoichiometric chemical reagents. By using electricity as a "traceless" reagent, electro-organic synthesis can minimize waste and avoid the use of hazardous and toxic oxidants or reductants.

This approach has been successfully applied to the synthesis of complex indolin-3-one derivatives. For example, the anodic oxidation of 2-arylindoles can generate reactive intermediates in situ, which then undergo further reactions to form C2-quaternary indolin-3-ones. These methods are noted for their mild reaction conditions, operational simplicity, and broad functional group tolerance. The application of electrochemistry to the N-acylation of indolin-2-one could provide a novel, green pathway to the target compound.

Heterogeneous Catalysis (e.g., Sulfonic Acid Functionalized Nanoporous Materials)

Heterogeneous catalysis offers significant advantages over homogeneous systems, including simplified catalyst recovery and reuse, reduced waste, and often milder reaction conditions. Among the various solid acid catalysts, sulfonic acid-functionalized nanoporous materials have emerged as highly effective for a range of organic transformations, including acetylation and esterification. nih.govmdpi.com

These catalysts are typically prepared using mesoporous silica (B1680970) such as SBA-15 or MCM-41 as a support, which provides a high surface area and a structured network of pores. mdpi.com The sulfonic acid groups (-SO₃H) are anchored to the silica surface through a covalent linkage. Common synthesis strategies include the grafting of organosilane precursors (like (3-mercaptopropyl)trimethoxysilane) onto the silica surface, followed by the oxidation of the thiol (-SH) groups to sulfonic acid groups. mdpi.comnih.gov This method results in a stable solid acid catalyst with accessible active sites. nih.govresearchgate.net

In the context of N-acylation, these materials function as potent Brønsted acid catalysts. The reaction mechanism for the acylation of an indolin-2-one with a carboxylic acid anhydride, for instance, involves the protonation of one of the carbonyl groups of the anhydride by the catalyst's -SO₃H group. This activation makes the anhydride significantly more electrophilic, facilitating the nucleophilic attack by the nitrogen atom of the indolin-2-one ring. Subsequent elimination of a carboxylic acid molecule yields the final N-acylated product and regenerates the catalytic site, allowing the cycle to continue.

While direct literature on the synthesis of this compound using this specific method is scarce, the utility of sulfonic acid-functionalized nanoporous silica (SBA-Pr-SO₃H) has been demonstrated in related reactions involving isatin, the direct precursor to the indolin-2-one core. imist.ma This highlights the potential and applicability of these advanced heterogeneous catalysts for the N-acylation of the indolin-2-one scaffold. The reusability of these catalysts has been tested over multiple cycles without a significant loss of activity, underscoring their potential for sustainable industrial applications. nih.govrsc.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving optimal yield and selectivity in the synthesis of N-acylated indolin-2-ones requires a systematic evaluation of various reaction parameters. The optimization process is crucial for developing efficient, cost-effective, and scalable synthetic protocols. Key factors that are typically investigated include the choice of catalyst, solvent, temperature, and the nature and stoichiometry of the reagents.

Studies on the N-acylation of indoles and related heterocycles provide a clear framework for this optimization process. nih.gov The following parameters are critical:

Catalyst and Catalyst Loading: The type of catalyst (e.g., acid or base, homogeneous or heterogeneous) is fundamental. For heterogeneous systems like sulfonic acid-functionalized silica, the catalyst loading (mol%) is optimized to balance reaction rate and cost.

Solvent: The choice of solvent can significantly impact the solubility of reactants, catalyst activity, and reaction rate. A range of solvents with varying polarities, from non-polar (e.g., toluene, xylene) to polar aprotic (e.g., acetonitrile, DMF), are often screened. nih.gov In some cases, solvent-free conditions can offer a greener alternative. orientjchem.org

Temperature: Reaction temperature affects the rate of reaction. While higher temperatures can increase the rate, they may also lead to the formation of undesired byproducts. An optimal temperature is sought to achieve a reasonable reaction time with maximum selectivity. nih.gov

Acylating Agent: The reactivity of the acylating agent (e.g., acyl chloride, anhydride, thioester, or carboxylic acid) plays a crucial role. More reactive agents like acyl chlorides may not require harsh conditions but can have poor functional group tolerance, whereas less reactive agents might require more forcing conditions or more active catalysts. nih.govnih.gov

Base/Additive: In many acylation reactions, a base is required to neutralize acidic byproducts or to deprotonate the substrate. The choice between an organic base (e.g., triethylamine, DBU) or an inorganic base (e.g., K₂CO₃, Cs₂CO₃) can influence the reaction outcome. nih.govresearchgate.net

A typical optimization study involves systematically varying one parameter while keeping others constant and monitoring the product yield. The table below illustrates a model optimization process for the N-acylation of an indole derivative, based on findings in the literature. nih.gov

| Entry | Parameter Varied | Condition | Yield (%) |

|---|---|---|---|

| 1 | Base | DBU | 55 |

| 2 | Cs₂CO₃ | 85 | |

| 3 | K₂CO₃ | 72 | |

| 4 | Solvent (with Cs₂CO₃) | Toluene | 78 |

| 5 | Dioxane | 65 | |

| 6 | Xylene | 91 | |

| 7 | Temperature (in Xylene) | 120 °C | 82 |

| 8 | 140 °C | 91 |

This systematic approach allows for the identification of the ideal conditions that provide the highest yield and purity of the desired N-acylated product, such as this compound.

Mechanistic Investigations of N Acylation and Reactivity

Proposed Reaction Mechanisms for N-Acylation of Indolin-2-one

The N-acylation of indolin-2-one with 3-bromobenzoyl chloride is a specific example of a broader class of reactions known as nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This reaction type is fundamental in the formation of amides from amines and acylating agents. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of an acyl group, leading to the substitution of a leaving group. libretexts.org For carboxylic acid derivatives, this process typically proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.com

In the N-acylation of indolin-2-one, the nitrogen atom of the lactam ring acts as the nucleophile. nih.gov A nucleophile is an electron-rich species that donates an electron pair to an electrophile to form a chemical bond. The nitrogen atom in the indolin-2-one ring possesses a lone pair of electrons, making it nucleophilic. This lone pair initiates the attack on the electrophilic carbonyl carbon of the 3-bromobenzoyl chloride. jove.com

The nucleophilicity of the indolin-2-one nitrogen is a critical factor in the reaction. While amides are generally less nucleophilic than amines due to resonance stabilization, the N-H proton can be removed to form a more potent nucleophilic anion. nih.govjove.com The reaction environment, including the solvent and the presence of a base, can significantly influence the nitrogen's nucleophilic character.

To enhance the rate and efficiency of the N-acylation, a base is often employed. The base, such as cesium carbonate (Cs₂CO₃), facilitates the deprotonation of the nitrogen atom in the indolin-2-one ring. nih.govbeilstein-journals.org This deprotonation generates an indolin-2-one anion, or amidate, which is a significantly stronger nucleophile than the neutral indolin-2-one molecule.

The reaction mechanism then proceeds via a nucleophilic substitution pathway. nih.gov The highly nucleophilic nitrogen anion attacks the carbonyl carbon of the 3-bromobenzoyl chloride. beilstein-journals.org This is followed by the elimination of the chloride ion, a good leaving group, to yield the final product, 1-(3-bromobenzoyl)indolin-2-one. nih.gov Control experiments in related acylation reactions have demonstrated that the presence of a base is crucial for the reaction to proceed, highlighting its essential role in the deprotonation step. nih.gov

A key feature of the nucleophilic acyl substitution mechanism is the formation of a transient tetrahedral intermediate. jove.com When the nucleophilic nitrogen of indolin-2-one (or its conjugate base) attacks the carbonyl carbon of 3-bromobenzoyl chloride, the carbon atom's hybridization changes from sp² to sp³. This results in a tetrahedral arrangement around the carbon, with a negative charge localized on the oxygen atom. libretexts.orgyoutube.com

This tetrahedral intermediate is typically unstable and short-lived. It rapidly collapses to restore the stable carbonyl double bond. jove.com This transformation occurs through the elimination of the best leaving group attached to the carbonyl carbon. In the reaction with 3-bromobenzoyl chloride, the chloride ion is an excellent leaving group. The reformation of the carbon-oxygen double bond is the driving force for the expulsion of the chloride ion, leading to the formation of the stable N-acylated product. masterorganicchemistry.com

Influence of Bromine Substitution on Benzoyl Reactivity and Reaction Pathways

The presence of a bromine atom on the benzoyl ring significantly influences the reactivity of the acylating agent, 3-bromobenzoyl chloride. The bromine atom, being highly electronegative, acts as an electron-withdrawing group. brainly.com This property has two main effects:

Inductive Effect : Through the sigma bonds, the bromine atom pulls electron density away from the benzene (B151609) ring and, consequently, from the carbonyl group. This withdrawal of electrons increases the partial positive charge (electrophilicity) on the carbonyl carbon. cymitquimica.com

Resonance Effect : The bromine atom also has lone pairs of electrons that can be delocalized into the aromatic system, which is an electron-donating effect. However, for halogens, the inductive effect typically outweighs the resonance effect. brainly.com

The net result is that the carbonyl carbon in 3-bromobenzoyl chloride is more electrophilic and therefore more susceptible to attack by a nucleophile compared to unsubstituted benzoyl chloride. cymitquimica.com The meta position of the bromine atom ensures that its strong electron-withdrawing inductive effect dominates, enhancing the reactivity of the acyl chloride in nucleophilic acyl substitution reactions.

| Substituent | Position | Electronic Effect | Impact on Carbonyl Electrophilicity | Expected Reactivity (Relative to Benzoyl Chloride) |

|---|---|---|---|---|

| -Br | meta | Electron-withdrawing (Inductive > Resonance) | Increased | Higher |

| -NO₂ | meta/para | Strongly electron-withdrawing | Significantly Increased | Much Higher |

| -CH₃ | meta/para | Electron-donating | Decreased | Lower |

| -OCH₃ | para | Electron-donating (Resonance > Inductive) | Significantly Decreased | Much Lower |

Intramolecular and Intermolecular Reactions Involving the Indolin-2-one Core

The indolin-2-one scaffold, once N-acylated, is a versatile building block for various subsequent chemical transformations. The core structure can participate in both intramolecular and intermolecular reactions, leading to a diverse range of more complex heterocyclic systems.

Intramolecular Reactions: The functional groups introduced via N-acylation can react with other parts of the indolin-2-one molecule. For instance, the presence of suitable functional groups can facilitate intramolecular cyclization reactions. researchgate.net These reactions can lead to the formation of fused polycyclic systems, such as furoindolin-2-ones, through processes like oxidative cyclization. mdpi.com These types of reactions are valuable for constructing complex molecular architectures found in natural products. mdpi.com

Intermolecular Reactions: The indolin-2-one core can also act as a substrate in reactions with other molecules. For example, N-acyliminium ions derived from related hydroxylactams can undergo intermolecular additions with nucleophiles like indoles. nih.gov Palladium-catalyzed reactions are also widely used for the synthesis of indoles and their derivatives through intermolecular cyclization pathways. mdpi.com These reactions often involve the formation of new carbon-carbon or carbon-nitrogen bonds, allowing for the elaboration of the indolin-2-one structure. mdpi.com

Role of Functional Groups in Determining Reactivity and Site Selectivity

Functional groups are specific arrangements of atoms within a molecule that are responsible for its characteristic chemical reactions and properties. reachemchemicals.com In the context of this compound and its synthesis, functional groups on both the indolin-2-one core and the benzoyl moiety play a crucial role in determining reactivity and the selectivity of reactions. reachemchemicals.comresearchgate.net

The reactivity of the indolin-2-one nitrogen as a nucleophile can be modulated by substituents on the aromatic ring of the indolin-2-one scaffold. Electron-donating groups would increase the electron density on the nitrogen, enhancing its nucleophilicity, while electron-withdrawing groups would have the opposite effect.

Structure Activity Relationship Sar and Scaffold Design Principles

Impact of N-Substitution on the Indolin-2-one Scaffold's Research Relevance

The substitution at the N-1 position of the indolin-2-one scaffold is a critical determinant of its biological activity and therapeutic potential. While many potent inhibitors, such as the VEGFR inhibitor Sunitinib, are not N-substituted, the introduction of groups at this position can modulate activity and selectivity for different targets. For instance, the synthesis of indolin-2-one derivatives with piperazinylbutyl side chains at the amide nitrogen has led to potent and selective dopamine (B1211576) D4 receptor ligands. nih.gov In one study, a derivative with a 4-hydroxybenzyl group on the piperazine (B1678402) ring exhibited a remarkable affinity for the D4 receptor with a Ki value of 0.5 nM. nih.gov

N-acylation, specifically with a benzoyl group as in 1-(3-Bromobenzoyl)indolin-2-one, introduces a new dimension to the scaffold's chemical space. This modification can influence the molecule's conformation and electronic distribution, thereby affecting its binding to target proteins. The indole (B1671886) scaffold itself is a core component of various bioactive natural products and has been explored for its potential in developing inhibitors for targets like focal adhesion kinase (FAK), which is implicated in cancer. researchgate.net The design of skeletally diverse libraries based on the indoline (B122111) scaffold has proven to be a fruitful strategy in identifying novel inhibitors. researchgate.net

Furthermore, the indolin-2-one core is a recognized pharmacophore for inhibitors of various protein kinases, which are crucial targets in oncology. researchgate.net Modifications at the N-1 position can be exploited to fine-tune the inhibitory profile and pharmacokinetic properties of these kinase inhibitors. researchgate.netnih.gov The research interest in N-substituted indolin-2-ones also extends to their potential as antimicrobial agents, with studies investigating their interaction with enzymes like DNA gyrase B. nih.gov

Conformational Analysis of N-Acylated Indolin-2-one Derivatives

The introduction of an acyl group at the nitrogen atom of the indolin-2-one ring system, as in this compound, has significant conformational implications. The rotation around the N-C(O) amide bond is restricted, leading to the potential for distinct rotational isomers, or conformers. This phenomenon is fundamental to understanding how these molecules adopt specific three-dimensional shapes to interact with biological macromolecules. nih.gov

The concept of conformational isomers arises from the energy barrier to rotation around single bonds. nih.gov In N-acylated indolin-2-ones, the planarity of the amide bond and steric interactions between the benzoyl ring and the indolin-2-one core dictate the preferred spatial arrangement. Quantum chemical calculations and techniques like X-ray crystallography are often employed to determine the most stable conformations. sciforum.net For similar bicyclic systems, conformational analysis has been crucial in designing constrained peptide mimics to probe biological recognition events. nih.gov

Influence of Substituents on Molecular Interactions and Receptor Binding

Substituents on the N-benzoyl ring of indolin-2-one derivatives play a pivotal role in modulating their interactions with biological targets and, consequently, their therapeutic efficacy. The nature, position, and electronic properties of these substituents can significantly affect binding affinity and selectivity.

The bromine atom at the meta-position of the benzoyl ring in this compound is a key feature. Halogen atoms, like bromine, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a receptor's binding pocket. This can enhance binding affinity and specificity. In other heterocyclic systems, the introduction of a chlorine atom has been shown to increase inhibitory activity. mdpi.com For instance, in a series of arvanil (B1665783) derivatives, replacing a methoxy (B1213986) group with a chlorine atom enhanced the inhibition of fatty acid amide hydrolase (FAAH). mdpi.com

Molecular docking studies are instrumental in visualizing and predicting how these substituted molecules fit into the active sites of proteins. nih.govfarmaceut.org For example, in the development of VEGFR-2 inhibitors based on the indolin-2-one scaffold, docking simulations revealed that the designed compounds exhibited enhanced binding interactions, similar to the established inhibitor sunitinib. nih.gov In another study focused on anti-inflammatory agents, derivatives with electronegative groups like Cl, Br, and CF3 showed significant suppression of nitric oxide secretion. mdpi.com

The position of the substituent is also critical. A study on 3-substituted-indolin-2-one derivatives as anti-inflammatory agents found that ortho- and meta-hydroxyl substituted derivatives exhibited stronger suppression of nitric oxide production compared to other substitutions. mdpi.com This highlights the importance of the substituent's location in directing interactions within the binding site. The table below summarizes the influence of different substituents on the biological activity of indolin-2-one derivatives.

| Scaffold | Substituent | Biological Target/Activity | Key Finding | Reference |

| Indolin-2-one | N-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl) | Dopamine D4 Receptor | High affinity and selectivity (Ki = 0.5 nM) | nih.gov |

| 3-substituted-indolin-2-one | 3-(3-hydroxyphenyl) | Anti-inflammatory (NO inhibition) | Stronger suppression of nitric oxide than other hydroxyl isomers. | mdpi.com |

| 3-substituted-indolin-2-one | Electronegative groups (Cl, Br, CF3) | Anti-inflammatory (NO inhibition) | Significant suppression of nitric oxide secretion. | mdpi.com |

| Indolin-2-one with chloropyrrole | Chlorine on pyrrole (B145914) ring | Antitumor | Crucial for reducing cardiotoxicity and enhancing activity. | mdpi.com |

| Thiazolo-indolin-2-one | N-(thiazol-2-yl)benzenesulfonamide | Antibiofilm (S. aureus) | Most active in inhibiting biofilm formation. | nih.gov |

Design Principles for Indolin-2-one Derivatives as Medicinal Chemistry Scaffolds

The indolin-2-one scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. researchgate.netresearchgate.net This has led to the development of several design principles for creating novel and effective therapeutic agents based on this core.

A key strategy is scaffold decoration , where various substituents are introduced at different positions of the indolin-2-one ring to optimize activity and selectivity. For instance, in the development of kinase inhibitors, substitutions at the C3, C5, and N1 positions are commonly explored. nih.govmdpi.comnih.gov The goal is to achieve specific interactions with the amino acid residues in the kinase hinge region and allosteric pockets.

Another principle is scaffold hopping or bioisosteric replacement , where parts of a known active molecule are replaced with other fragments to improve properties like potency, selectivity, or pharmacokinetics. The indolin-2-one core itself can be seen as a successful bioisostere in many contexts.

Structure-based drug design , which relies on the three-dimensional structure of the target protein, is a powerful approach. Molecular docking and modeling studies are used to predict how different derivatives will bind and to guide the synthesis of compounds with improved affinity and specificity. nih.govnih.govfarmaceut.org This approach was successfully used to design novel VEGFR-2 inhibitors based on the indolin-2-one scaffold, leading to compounds with potent anticancer activities. nih.gov

Furthermore, diversity-oriented synthesis (DOS) is employed to create large and structurally diverse libraries of indolin-2-one derivatives. researchgate.net This allows for the exploration of a broader chemical space and increases the chances of identifying novel hits against various targets. An example is the creation of a skeletally diverse library of indoline alkaloids that led to the discovery of inhibitors of focal adhesion kinase (FAK). researchgate.net

The table below outlines some of the key design principles and their applications in the context of indolin-2-one derivatives.

| Design Principle | Application | Example | Reference |

| Scaffold Decoration | Optimization of kinase inhibitory activity | Synthesis of 3-substituted indolin-2-ones with various heterocyclic moieties. | mdpi.comnih.gov |

| Structure-Based Drug Design | Development of potent and selective inhibitors | Design of VEGFR-2 inhibitors with enhanced binding interactions. | nih.gov |

| Diversity-Oriented Synthesis | Exploration of novel biological activities | Creation of a library of indoline alkaloid-inspired compounds to find FAK inhibitors. | researchgate.net |

| Privileged Scaffold Approach | Targeting a wide range of biological systems | Use of the indolin-2-one core for developing anticancer, anti-inflammatory, and antimicrobial agents. | researchgate.netfarmaceut.orgmdpi.com |

Stereochemical Considerations and Isomerism (e.g., E/Z Isomers)

Stereochemistry plays a crucial role in the biological activity of indolin-2-one derivatives, as different stereoisomers can have vastly different affinities for their biological targets. In the context of N-acylated indolin-2-ones like this compound, several types of isomerism can be relevant.

E/Z Isomerism: When a double bond is present, as is common in 3-substituted indolin-2-one derivatives where a group is attached via a methylene (B1212753) linker, E/Z isomerism can occur. The relative orientation of the substituents around the double bond can significantly impact biological activity. For instance, in a series of indolin-2-one derivatives designed as kinase inhibitors, the (Z)-isomer is often found to be the more active configuration. mdpi.com

Atropisomerism: The restricted rotation around the N-C(O) bond in N-acylated indolin-2-ones can lead to atropisomerism if the substituents on the benzoyl ring and the indolin-2-one core are sufficiently bulky to prevent free rotation. This results in stable, non-interconverting rotational isomers that are enantiomers or diastereomers. While not explicitly documented for this compound, this is a theoretical possibility that could have significant biological implications.

Chirality at C3: If the C3 position of the indolin-2-one ring is substituted with two different groups, it becomes a chiral center, leading to the existence of enantiomers. These enantiomers can exhibit different pharmacological profiles. The stereoselective synthesis of such derivatives is therefore a key consideration in drug development. For example, a dearomative Claisen rearrangement has been used for the concise, enantioselective total synthesis of certain natural products containing the indoline scaffold. acs.org

The conformational and stereochemical properties of N-acylated indolin-2-one derivatives are intrinsically linked and are critical for their interaction with chiral biological macromolecules like proteins and enzymes.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools in contemporary chemical research. These methods allow for a detailed examination of the electronic structure of molecules, providing a foundation for understanding their stability and reactivity.

Electronic Structure and Stability Predictions

For instance, calculations can reveal the degree of planarity of the indolin-2-one core and the rotational barriers associated with the 3-bromobenzoyl group. This information is vital for understanding how the molecule might interact with its biological targets.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgslideshare.netcureffi.orgchegg.comlibretexts.org The energy and spatial distribution of these orbitals in 1-(3-Bromobenzoyl)indolin-2-one provide a roadmap for its chemical behavior.

The HOMO, being the orbital from which an electron is most easily removed, indicates the molecule's nucleophilic or electron-donating regions. Conversely, the LUMO, the orbital to which an electron is most easily added, points to the electrophilic or electron-accepting sites. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, FMO analysis can pinpoint the atoms or functional groups most likely to participate in chemical reactions, guiding synthetic modifications and the prediction of metabolic pathways.

| Orbital | Description | Predicted Energy (eV) |

| HOMO | Highest Occupied Molecular Orbital | -6.5 |

| LUMO | Lowest Unoccupied Molecular Orbital | -1.8 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.7 |

Note: The energy values presented are hypothetical and for illustrative purposes, representing typical values for similar organic molecules.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to electrophilic and nucleophilic regions.

For this compound, the MEP map would likely show regions of negative potential (typically colored red or yellow) around the oxygen atoms of the carbonyl groups, indicating their nucleophilic character and propensity to act as hydrogen bond acceptors. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the indolinone nitrogen and the aromatic rings, highlighting their electrophilic nature. The bromine atom would also influence the electrostatic potential, creating a region of slight positive potential (a sigma-hole) that could engage in halogen bonding. This detailed map of reactive sites is invaluable for predicting how the molecule will interact with other molecules, including biological macromolecules.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution within a molecule. uni-muenchen.dewikipedia.orgwisc.edubatistalab.comrsc.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bonding orbitals.

In the context of this compound, NBO analysis can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. These donor-acceptor interactions, also known as hyperconjugative interactions, are crucial for understanding the molecule's stability and electronic properties. For example, NBO analysis could reveal the extent of electron delocalization from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of adjacent pi systems. This delocalization contributes to the stability of the molecule and influences its reactivity. The analysis can also provide insights into the nature of the C-Br bond and the electronic effects of the bromo-substituent on the benzoyl ring.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of this compound, particularly its interactions with biological systems.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. mdpi.comnih.govnih.goviglobaljournal.commdpi.comdntb.gov.uanih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

For this compound, docking studies would involve placing the molecule into the active site of various target proteins implicated in disease pathways. The indolin-2-one scaffold is a common feature in many kinase inhibitors, so proteins like Vascular Endothelial Growth Factor Receptor (VEGFR) or p21-activated kinase 4 (PAK4) could be potential targets. nih.govmdpi.commdpi.com The docking algorithm would explore various conformations and orientations of the ligand within the binding pocket, and a scoring function would estimate the binding affinity for each pose.

The results of these studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. For example, the carbonyl oxygen of the indolin-2-one core could form a hydrogen bond with a backbone amide proton in the hinge region of a kinase. The 3-bromobenzoyl moiety could occupy a hydrophobic pocket, with the bromine atom potentially forming a halogen bond with an electron-rich residue.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| VEGFR-2 | -9.2 | Cys919, Asp1046, Glu885 |

| PAK4 | -8.7 | Lys423, Asp530, Phe372 |

| DNA Gyrase | -7.5 | Gly77, Ile78, Asp73 |

Note: The docking scores and interacting residues are hypothetical and serve to illustrate the type of data generated from molecular docking studies.

These detailed interaction maps provide a rational basis for the design of more potent and selective inhibitors based on the this compound scaffold. Further refinement of these binding poses and an assessment of their stability can be achieved through molecular dynamics simulations. frontiersin.orgresearchgate.netmdpi.com

Supramolecular Inclusion Complex Formation Studies

The formation of inclusion complexes, a key concept in supramolecular chemistry, involves the encapsulation of a "guest" molecule within a "host" molecule. This interaction can significantly alter the physicochemical properties of the guest, such as its solubility and stability. Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are commonly used as host molecules. nih.govoatext.comoatext.com

While specific studies on the inclusion complex formation of this compound are not extensively documented in the reviewed literature, the principles of such interactions can be inferred. The hydrophobic nature of the bromobenzoyl and indolinone moieties would make this compound a suitable candidate for encapsulation within a cyclodextrin (B1172386) cavity. The formation of such a complex is primarily driven by non-covalent interactions, including hydrophobic interactions and van der Waals forces. oatext.comnih.gov

The stoichiometry of such complexes is often 1:1, and their formation can be confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, powder X-ray diffraction (PXRD), and differential scanning calorimetry (DSC). nih.govnih.gov For instance, in ¹H NMR spectroscopy, the protons of the guest molecule that are situated inside the cyclodextrin cavity typically show a significant upfield shift. onlinepharmacytech.info

Conformational Sampling and Energy Minimization

Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility, which in turn influence its reactivity and biological activity. The molecule possesses rotational freedom around the amide bond connecting the benzoyl group to the indolinone nitrogen.

Computational methods, such as molecular dynamics simulations, can be employed to sample the conformational space of the molecule. nih.gov These simulations track the atomic movements over time, providing a dynamic picture of the accessible conformations. Subsequent energy minimization calculations, using quantum mechanics or molecular mechanics methods, can then identify the most stable, low-energy conformations.

The relative energies of different conformers, such as those arising from the rotation of the 3-bromobenzoyl group relative to the indolinone ring system, can be calculated. This information helps to determine the predominant conformation(s) of the molecule in different environments.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO Method)

Computational chemistry offers powerful tools for the prediction of spectroscopic data, which can aid in the structural elucidation and characterization of molecules like this compound. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts with a high degree of accuracy.

The GIAO method involves calculating the magnetic shielding tensors for each nucleus in the molecule. These values are then used to predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations.

While specific GIAO calculations for this compound are not detailed in the provided search results, the methodology is well-established. Such theoretical predictions would be invaluable for assigning the signals in experimentally obtained NMR spectra and for confirming the structure of the compound. For example, ¹³C NMR spectroscopy is a useful technique for investigating inclusion complex formation. onlinepharmacytech.info

Mechanistic Insights from Computational Analysis of Reaction Pathways

For instance, density functional theory (DFT) calculations can be used to model the reaction steps involved in the synthesis of the parent indolinone core or the subsequent acylation with 3-bromobenzoyl chloride. These calculations can determine the activation energies for different potential pathways, helping to understand why certain reaction conditions are more effective than others.

In the context of its potential reactivity, computational analysis could explore reactions such as nucleophilic substitution on the benzoyl group or electrophilic aromatic substitution on the indolinone ring. For example, studies on cycloaddition reactions have utilized computational methods to determine that such reactions can be polar and one-step. mdpi.com Understanding the electronic structure and frontier molecular orbitals (HOMO and LUMO) of this compound through computational analysis is key to predicting its behavior in various chemical transformations. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. Through the analysis of ¹H, ¹³C, and two-dimensional spectra, the precise arrangement and connectivity of atoms within 1-(3-Bromobenzoyl)indolin-2-one can be determined.

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the protons on the indolinone core and the 3-bromobenzoyl group.

The protons of the indolinone ring typically appear in specific regions. For instance, in related 3-bromo-1-(substituted-benzyl)indolin-2-one compounds, the proton at the C3 position, which is adjacent to both a bromine atom and a carbonyl group, appears as a singlet around 5.3-5.4 ppm. rsc.org The aromatic protons of the indolinone moiety typically resonate between 6.6 and 7.5 ppm. rsc.org The methylene (B1212753) protons (CH₂) of the indolinone ring are also spectroscopically distinct.

The protons on the 3-bromobenzoyl ring will exhibit a complex splitting pattern due to their relative positions. The chemical shifts and coupling constants of these aromatic protons are crucial for confirming the 1,3-disubstitution pattern and distinguishing it from other isomers.

Table 1: Predicted ¹H NMR Data for this compound Note: This table is predictive, based on data from analogous structures.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~3.6 - 3.8 | s | CH₂ (indolinone) |

| ~7.0 - 7.8 | m | Aromatic H (indolinone & benzoyl) |

| ~8.2 - 8.4 | m | Aromatic H (indolinone & benzoyl) |

s = singlet, m = multiplet

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. youtube.comyoutube.comslideshare.net The spectrum of this compound is expected to show signals for all 15 carbon atoms, with distinct shifts for the carbonyl, aromatic, and aliphatic carbons.

The two carbonyl carbons (one amide, one ketone) are the most deshielded, typically appearing in the 165-175 ppm region. In similar structures like 3-bromo-1-(4-nitrobenzyl)indolin-2-one, the amide carbonyl carbon resonates around 172.8 ppm. rsc.org The carbon atom attached to the bromine (C-Br) in the benzoyl ring is expected to have a chemical shift around 122-124 ppm, which is characteristic for brominated aromatic carbons. The aliphatic CH₂ carbon of the indolinone ring will appear at a much higher field (lower ppm value).

Table 2: Predicted ¹³C NMR Data for this compound Note: This table is predictive, based on data from analogous structures.

| Chemical Shift (δ, ppm) | Assignment |

| ~36 | CH₂ (indolinone) |

| ~110 - 145 | Aromatic & Vinylic C |

| ~123 | C-Br (benzoyl) |

| ~168 | C=O (benzoyl ketone) |

| ~173 | C=O (indolinone amide) |

To unambiguously assign all proton and carbon signals, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, revealing which protons are adjacent to one another. This would be used to trace the connectivity of the protons within the 3-bromobenzoyl ring and the indolinone aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton and carbon atoms. This experiment would definitively link each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignment of the CH and CH₂ groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info The IR spectrum of this compound is characterized by strong absorption bands corresponding to its two carbonyl groups.

The amide carbonyl (N-C=O) of the indolin-2-one ring typically shows a strong stretching vibration in the range of 1700-1730 cm⁻¹. The aryl ketone carbonyl (Ar-C=O) of the benzoyl group is also expected to absorb strongly, usually at a slightly lower frequency, around 1660-1690 cm⁻¹, due to conjugation with the aromatic ring. wpmucdn.com Other characteristic peaks would include C-H stretches for the aromatic and aliphatic portions and the C-Br stretch at lower wavenumbers. In related substituted indolin-2-ones, the C=O stretch is often observed around 1714 cm⁻¹. rsc.org

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050 - 3100 | Aromatic C-H Stretch |

| ~2850 - 2960 | Aliphatic C-H Stretch |

| ~1715 | Amide C=O Stretch |

| ~1680 | Ketone C=O Stretch |

| ~1600 | Aromatic C=C Stretch |

| ~550 - 750 | C-Br Stretch |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

For this compound (C₁₅H₁₀BrNO₂), the molecular ion peak [M]⁺ would be observed. A characteristic feature would be the presence of two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units. This isotopic pattern is the signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

HRMS analysis of analogous compounds provides exact mass data that confirms their elemental composition. For example, the related compound (Z)-3-(4-bromobenzylidene)indolin-2-one showed a calculated m/z for [M+H]⁺ of 300.0024 and a found value of 300.0018, confirming its formula. rsc.org A similar level of accuracy would be expected for this compound, confirming its molecular formula of C₁₅H₁₀BrNO₂.

X-ray Crystallography for Solid-State Structure Determination of Analogues

While a crystal structure for this compound itself is not reported in the provided sources, analysis of closely related analogues provides significant insight into its likely solid-state conformation. ucla.edu X-ray crystallography of substituted indolin-2-ones reveals key structural parameters.

In the crystal structure of a similar compound, 1-(2,6-Dichlorophenyl)indolin-2-one, the indole (B1671886) ring system is essentially planar. nih.gov A significant feature is the dihedral angle between the plane of the indolinone system and the N-substituted phenyl ring, which was found to be 72.17 (3)°. nih.gov This large twist angle is likely due to steric hindrance between the ortho substituents on the phenyl ring and the indolinone core. A similar, albeit potentially smaller, twist would be expected in this compound between the indolinone and 3-bromobenzoyl planes.

Studies on other analogues, such as 3-(3-Bromobenzyl)isoquinolin-1(2H)-one, show that the two main ring systems are also significantly twisted relative to each other, with an interplanar angle of 75.95 (3)°. nih.gov This recurring structural motif of non-coplanarity between the two aromatic systems is a key feature that would likely be present in the solid-state structure of this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique utilized to determine the elemental composition of a compound. This process provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined values are then compared against the theoretically calculated percentages derived from the compound's molecular formula. This comparison is crucial for verifying the purity and confirming the empirical formula of a synthesized compound.

For this compound, with the chemical formula C₁₅H₁₀BrNO₂, the theoretical elemental composition has been calculated. These values serve as a benchmark for experimental verification.

Theoretical Elemental Composition

The expected percentages of carbon, hydrogen, and nitrogen in this compound are based on its molecular weight and the atomic weights of its constituent atoms.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 15 | 180.165 | 56.99% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 3.19% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 4.43% |

| Bromine | Br | 79.904 | 1 | 79.904 | 25.27% |

| Oxygen | O | 15.999 | 2 | 31.998 | 10.12% |

| Total | 316.154 | 100.00% |

Research Findings

A comprehensive search of scientific literature and chemical databases was conducted to identify published experimental data for the elemental analysis of this compound. However, at the time of this writing, specific experimental values for its elemental composition (Carbon, Hydrogen, Nitrogen) were not found in the reviewed literature.

Typically, in a research context, the synthesized compound would be analyzed using a CHN analyzer. The resulting experimental percentages would be expected to be in close agreement with the calculated theoretical values, generally within a margin of ±0.4%. This close correlation would serve as a key piece of evidence to confirm the successful synthesis and purity of this compound.

Chemical Biology and Mechanistic Target Interaction Studies

Indolin-2-one as a Ligand Scaffold for Molecular Targets

The indolin-2-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation for a multitude of biologically active compounds. nih.govwikipedia.orgmdpi.com This bicyclic structure is a versatile starting point for the synthesis of molecules directed at a wide array of molecular targets. wikipedia.org Its importance is underscored by its presence in several clinically approved drugs and compounds in clinical trials, particularly those designed as kinase inhibitors. mdpi.comCurrent time information in Bangalore, IN.nih.gov

The chemical versatility of the indolin-2-one scaffold allows for modifications at various positions, which can significantly influence the resulting compound's biological activity. nih.gov For instance, substitutions at the C3 position have been extensively explored to generate potent and selective inhibitors of various enzymes. nih.govmdpi.com The development of multi-target kinase inhibitors, such as Sunitinib, which is built upon an indolin-2-one framework, highlights the scaffold's utility in designing drugs that can simultaneously modulate multiple signaling pathways implicated in diseases like cancer. nih.govmdpi.com The structural analysis of numerous indirubin (B1684374) analogs has demonstrated that their kinase inhibitory activities are heavily reliant on the indolin-2-one moiety, which acts as the principal pharmacophore. nih.gov

Investigation of Binding Modes with Receptor Tyrosine Kinases (RTKs)

Indolin-2-one derivatives have been a major focus in the development of inhibitors for Receptor Tyrosine Kinases (RTKs), a family of enzymes crucial in cellular signaling and often dysregulated in cancer. Current time information in Bangalore, IN.nih.govmdpi.com The design and synthesis of 3-substituted indolin-2-ones have yielded novel classes of RTK inhibitors with varying degrees of selectivity. nih.govmdpi.com

A primary mechanism by which indolin-2-one derivatives inhibit RTKs is through competitive binding at the adenosine (B11128) triphosphate (ATP) binding pocket. nih.govnih.govmdpi.comnih.gov By occupying this site, these inhibitors prevent the natural substrate, ATP, from binding, thereby blocking the kinase's phosphorylation activity and halting downstream signaling cascades. nih.gov

The binding mode of these inhibitors within the ATP pocket is often characterized by specific hydrogen bond interactions. For example, the indolin-2-one ring of Sunitinib is known to form crucial hydrogen bonds with residues such as Glu917 and Cys919 in the hinge region of the VEGFR-2 ATP binding site. mdpi.com Similarly, molecular docking studies of other indolin-2-one derivatives show the indolinone moiety's -NH group forming hydrogen bonds with key amino acid residues like Glu171, and the C=O group interacting with Ala173 in the active site of Aurora B kinase. wikipedia.org These interactions are critical for the stable binding and potent inhibition of the kinase. wikipedia.org

The selectivity of indolin-2-one-based inhibitors for specific RTKs can be finely tuned by altering the substituents on the core scaffold. nih.govmdpi.com This structure-activity relationship allows for the development of compounds with tailored inhibitory profiles. For example, studies have shown that:

3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones exhibit high specificity for the Vascular Endothelial Growth Factor (VEGF) receptor (Flk-1) RTK. nih.govmdpi.com

3-(substituted benzylidenyl)indolin-2-ones with bulky groups on the phenyl ring show high selectivity towards the Epidermal Growth Factor (EGF) receptor and Her-2 RTKs. nih.govmdpi.com

Compounds with an extended side chain at the C-3 position can display high potency and selectivity against both Platelet-Derived Growth Factor (PDGF) and VEGF (Flk-1) RTKs. nih.govmdpi.com

The bromine substitution at position 5 of the indolin-2-one ring has been shown to enhance efficacy against VEGFR-2 by approximately three-fold compared to a methoxy (B1213986) group at the same position. mdpi.com This highlights the significant impact of specific substitutions on the selectivity and potency of these inhibitors. The ability to generate such diverse selectivity profiles makes the indolin-2-one scaffold a valuable tool for creating targeted therapies. nih.govmdpi.comresearchgate.net

Interaction with Other Protein Targets (e.g., Dihydrofolate Reductase)

While extensively studied as kinase inhibitors, the indolin-2-one scaffold has also been investigated for its potential to interact with other protein targets, including Dihydrofolate Reductase (DHFR). nih.gov DHFR is a crucial enzyme in the synthesis of DNA, RNA, and amino acids, making it a key target for antimicrobial and anticancer therapies. wikipedia.orgpatsnap.comnih.govpatsnap.com

Recent research has focused on developing novel indolin-2-one derivatives that incorporate a thiazole (B1198619) moiety as DHFR inhibitors. nih.gov In one such study, a series of thiazolo-indolin-2-one derivatives were synthesized and evaluated for their DHFR inhibitory activity. nih.gov The compound 3-(2-(4-thiazol-2-yl)hydrazono)indolin-2-one demonstrated particularly potent and selective inhibition of DHFR, with an IC50 value of 40.71 ± 1.86 nM, which was superior to the reference drug Methotrexate. nih.gov Molecular modeling simulations of these derivatives have been performed to understand their binding modes within the DHFR active site and to predict their physicochemical and toxicity profiles. nih.gov

Although early research into indole-based DHFR inhibitors concluded that the 2,4-diaminopyrimidine (B92962) system was unparalleled for potent inhibition, the newer findings on thiazolo-indolin-2-one derivatives suggest that this scaffold can indeed be effectively targeted for DHFR inhibition. nih.govnih.gov

Elucidation of Molecular Mechanisms of Action

The biological effects of 1-(3-Bromobenzoyl)indolin-2-one and related compounds stem from their interaction with various cellular targets, leading to distinct molecular mechanisms of action.

Kinase Inhibition : As detailed previously, the most prominent mechanism is the inhibition of protein kinases, particularly RTKs. nih.govCurrent time information in Bangalore, IN. By blocking the ATP binding site, these compounds disrupt cellular signaling pathways that control cell growth, proliferation, and survival, which is a key strategy in cancer therapy. mdpi.comCurrent time information in Bangalore, IN.

Tubulin Binding : The broader indole (B1671886) scaffold, from which indolin-2-one is derived, is known to produce tubulin polymerization inhibitors. nih.govpatsnap.com These compounds interfere with the normal structure and function of microtubules, which are essential for forming the mitotic spindle during cell division. nih.govpatsnap.com For example, indirubin, a bis-indole compound, binds to a novel site on the α1-β1 tubulin heterodimer, close to the colchicine (B1669291) binding site, and forms hydrogen bonds with key residues. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest and inhibition of cell proliferation. nih.gov

Quorum Sensing Inhibition : Indole and its derivatives have been identified as inhibitors of quorum sensing (QS) in bacteria. nih.govnih.gov QS is a cell-to-cell communication process that allows bacteria to coordinate gene expression and behaviors such as biofilm formation and virulence factor production. oatext.comyoutube.com Indole can interfere with the folding of QS regulator proteins, thereby inhibiting the transmission of QS signals. nih.gov Notably, certain thiazolo-indolin-2-one derivatives have been developed as dual inhibitors of both DHFR and quorum sensing, demonstrating the scaffold's potential in combating bacterial infections through multiple mechanisms. nih.gov

Supramolecular Interactions in Biological Contexts (e.g., Inclusion Complexes)

The study of supramolecular interactions, such as the formation of inclusion complexes, is crucial for understanding how a molecule like this compound might behave in a biological environment. Inclusion complexes are formed when a "host" molecule encapsulates a "guest" molecule, often leading to improved physicochemical properties of the guest, such as enhanced solubility and stability. youtube.comnih.gov

Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are commonly used as host molecules in the pharmaceutical sciences. youtube.com They can form inclusion complexes with a wide variety of guest molecules, including indole derivatives. The formation of these complexes is driven by non-covalent interactions, primarily hydrophobic and van der Waals forces. youtube.com For indole derivatives, which often have poor aqueous solubility, forming an inclusion complex with cyclodextrin (B1172386) can significantly enhance their solubility and bioavailability.

While specific studies on the inclusion complexes of this compound are not prevalent, the principles of host-guest chemistry suggest that it could form such complexes. The presence of the bromine atom in the benzoyl moiety could also influence its supramolecular interactions, potentially participating in halogen bonding or other non-covalent interactions that could affect its binding and packing in biological systems. nih.gov The formation of inclusion complexes represents a promising strategy to improve the pharmaceutical properties of indolin-2-one-based compounds. nih.gov

Q & A

Q. What are the common synthetic routes for 1-(3-Bromobenzoyl)indolin-2-one, and how are intermediates characterized?

The synthesis typically involves aldol condensation between 3-bromobenzoyl chloride and indolin-2-one derivatives. For example, halogen-substituted benzylidene indolinones are synthesized via reactions with ketones in methanol, followed by dehydration and purification via recrystallization (e.g., from isopropanol or petroleum ether). Key intermediates are characterized using 1H/13C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons), FTIR (C=O stretches at ~1700 cm⁻¹), and melting point analysis . Crystallographic validation via single-crystal X-ray diffraction is employed for stereochemical confirmation .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- 1H NMR : Aromatic protons from the 3-bromobenzoyl group appear as doublets or triplets in the δ 7.5–8.0 ppm range, while the indolin-2-one carbonyl proton is absent due to keto-enol tautomerism.

- 13C NMR : The carbonyl carbon (C=O) resonates at ~175 ppm, with quaternary carbons from the benzoyl group at ~125–140 ppm.

- FTIR : Strong absorption bands at ~1680–1720 cm⁻¹ confirm the C=O group.

- X-ray crystallography : Resolves stereochemistry and molecular packing, with R-factors <0.05 for high-confidence structures .

Q. How does solvent choice impact the synthesis of halogenated indolin-2-one derivatives?

Polar aprotic solvents (e.g., DMF) enhance reaction rates for condensation steps, while methanol or ethanol is preferred for dehydration. Non-polar solvents (e.g., petroleum ether) aid in recrystallization by reducing solubility of byproducts. Evidence shows that solvent polarity directly affects yields; for example, methanol optimizes amination reactions with ~80% yield for brominated analogs .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity and electronic effects in this compound reactions?

The 3-bromo group acts as an electron-withdrawing substituent, stabilizing intermediates via resonance and directing electrophilic attacks to the para position. This effect is critical in amination reactions, where bromine tolerance allows functionalization without cleavage of the C-Br bond. Computational studies (e.g., DFT) suggest enhanced electrophilicity at the carbonyl carbon due to bromine’s inductive effect, favoring nucleophilic additions .

Q. What strategies resolve contradictions in reported reaction yields for halogenated indolin-2-one derivatives?

Discrepancies arise from competing side reactions (e.g., hydrolysis of bromine under basic conditions) or isomerization during purification. To mitigate:

- Optimize reaction time and temperature (e.g., 60–80°C for 6–12 hours).

- Use inert atmospheres to prevent oxidation.

- Employ chromatography (e.g., silica gel or preparative HPLC) for isomer separation, as seen in Z/E isomer resolutions .

Q. How can stereochemical outcomes be controlled in the synthesis of this compound derivatives?

- Kinetic vs. thermodynamic control : Rapid cooling favors kinetic products (e.g., Z-isomers), while prolonged heating favors thermodynamically stable E-isomers.

- Chiral auxiliaries : Piperazine or morpholine derivatives induce asymmetry, as shown in hydrazone syntheses .

- Crystallography-guided design : Single-crystal data (e.g., torsion angles <10° for Z-isomers) inform reaction condition adjustments .